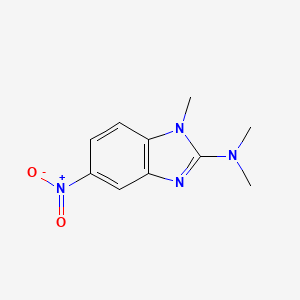
N,N,1-Trimethyl-5-nitro-1H-benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,1-Trimethyl-5-nitro-1H-benzimidazol-2-amine is a heterocyclic aromatic compound that belongs to the benzimidazole family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1-Trimethyl-5-nitro-1H-benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with nitro-substituted aldehydes or ketones. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions . The reaction mixture is then neutralized, and the product is isolated through crystallization or extraction methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N,1-Trimethyl-5-nitro-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: m-Chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: N,N,1-Trimethyl-5-amino-1H-benzimidazol-2-amine.
Reduction: this compound N-oxide.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiparasitic properties.
Medicine: Explored for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N,1-Trimethyl-5-nitro-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit various enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit DNA synthesis by binding to DNA polymerase, thereby preventing cell replication .
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylbenzimidazole: A degradation product of vitamin B12 with similar structural features.
Thiabendazole: An anthelmintic agent used to treat parasitic infections.
2-Phenylbenzimidazole: Known for its antimicrobial properties.
Uniqueness
N,N,1-Trimethyl-5-nitro-1H-benzimidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group and trimethyl substitution make it a versatile compound for various chemical reactions and applications .
Properties
CAS No. |
832102-63-3 |
|---|---|
Molecular Formula |
C10H12N4O2 |
Molecular Weight |
220.23 g/mol |
IUPAC Name |
N,N,1-trimethyl-5-nitrobenzimidazol-2-amine |
InChI |
InChI=1S/C10H12N4O2/c1-12(2)10-11-8-6-7(14(15)16)4-5-9(8)13(10)3/h4-6H,1-3H3 |
InChI Key |
CBJUOVYRXCBIJL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]-](/img/structure/B14194868.png)
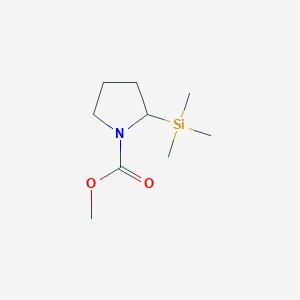

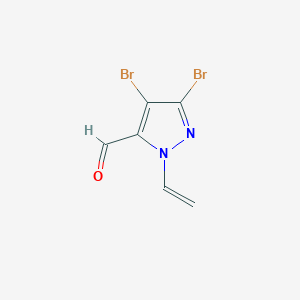

![Ethyl 2-methylbenzo[H]quinoline-3-carboxylate](/img/structure/B14194907.png)
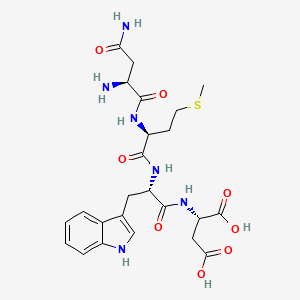


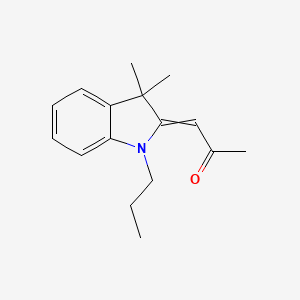
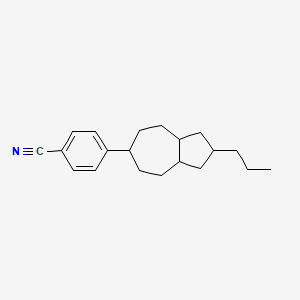
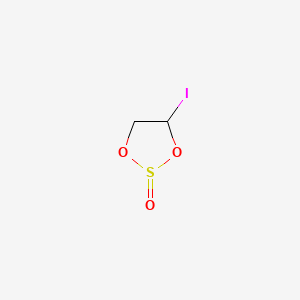
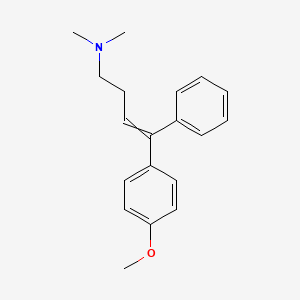
![2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane](/img/structure/B14194951.png)
